SHP2-D26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

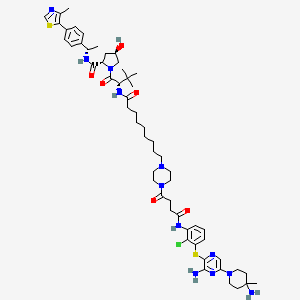

C56H79ClN12O6S2 |

|---|---|

Molecular Weight |

1115.9 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1 |

InChI Key |

XJSPAQRZSJUBLB-WQFCSRJTSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SHP2-D26, a PROTAC Degrader Targeting the MAPK Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of SHP2-D26, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Src homology 2 domain-containing phosphatase 2 (SHP2). The document elucidates its mechanism of action and its subsequent impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Introduction to SHP2 and the MAPK Pathway

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key regulator of the RAS-MAPK pathway, which is fundamental for cell proliferation, differentiation, and survival.[1][2] In its inactive state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain.[3][4] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity.[3][4]

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also implicated in various cancers, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[5][6][7] These mutations often lead to a destabilization of the autoinhibited conformation, resulting in a constitutively active SHP2 protein and aberrant activation of the MAPK pathway.[8][9]

This compound: A PROTAC Degrader of SHP2

Contrary to a mutant protein, this compound is a synthetic small molecule known as a Proteolysis Targeting Chimera (PROTAC).[10][11] PROTACs are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to selectively eliminate target proteins.[10][11] this compound is composed of three key components: a ligand that binds to the SHP2 protein, a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two ligands.[12]

Mechanism of Action of this compound

The mechanism of action of this compound involves the formation of a ternary complex between SHP2, this compound, and the VHL E3 ligase.[12] This proximity induces the VHL-mediated polyubiquitination of SHP2. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SHP2 protein.[12] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple SHP2 protein molecules.

Impact of this compound on the MAPK Pathway

By inducing the degradation of SHP2, this compound effectively removes a critical upstream activator of the RAS-MAPK pathway.[11][13] This leads to a potent inhibition of downstream signaling, most notably a reduction in the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[11][13] The sustained activation of the MAPK pathway, often driven by oncogenic mutations, is a hallmark of many cancers. Therefore, by eliminating SHP2, this compound can effectively suppress the proliferation of cancer cells that are dependent on this pathway.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated in various cancer cell lines. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%.

| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |

| KYSE520 | Esophageal Cancer | 6.0 | 660 | [11][12] |

| MV4;11 | Acute Myeloid Leukemia | 2.6 | 9.9 | [11][12] |

Table 1: In vitro activity of this compound in cancer cell lines.

Experimental Protocols

The characterization of this compound involves several key experimental procedures to assess its ability to degrade SHP2 and inhibit downstream signaling and cell growth.

Western Blotting for SHP2 Degradation

This technique is used to quantify the amount of SHP2 protein in cells following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., KYSE520, MV4;11) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12 or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for SHP2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the SHP2 signal to the loading control.

Cell Viability Assay (WST-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the IC50 of this compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 4 days).

-

WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

ERK Phosphorylation Assay

This assay, typically performed by Western blotting or ELISA, measures the level of phosphorylated ERK (p-ERK) to assess the inhibitory effect of this compound on MAPK pathway signaling.

Protocol:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the Western Blotting protocol.

-

Immunoblotting: Perform SDS-PAGE and transfer as described previously. Probe the membrane with primary antibodies against p-ERK and total ERK.

-

Detection and Quantification: Detect and quantify the p-ERK and total ERK bands. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by aberrant SHP2 activity and hyperactivation of the MAPK pathway.[11] As a PROTAC degrader, it offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the near-complete elimination of the target protein.[11][13] The potent and effective degradation of SHP2 by this compound results in profound inhibition of MAPK signaling and cancer cell growth, highlighting the potential of targeted protein degradation as a powerful approach in oncology drug development.[11][14] Further optimization and in vivo studies of SHP2 degraders are warranted to translate these findings into novel therapies for patients with SHP2-dependent malignancies.[11]

References

- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. SHP2 clinical phenotype, cancer, or RASopathies, can be predicted by mutant conformational propensities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Locking Protein Structure to Close the Door on Cancer [als.lbl.gov]

- 10. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Role of SHP2-D26 in the Degradation of SHP2 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK) cascade.[1][2] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in the pathogenesis of various human diseases, including Noonan syndrome and several types of cancer.[2] Consequently, SHP2 has emerged as a compelling therapeutic target. While allosteric inhibitors of SHP2 have shown promise, the development of targeted protein degraders offers an alternative and potentially more effective therapeutic strategy.[2][3] This technical guide provides an in-depth overview of SHP2-D26, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SHP2 protein.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to specifically eliminate the SHP2 protein.[4][5] It consists of three key components: a ligand that binds to the SHP2 protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[5]

The mechanism of action of this compound involves the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the SHP2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[5]

-

Ubiquitination: The proximity induced by the ternary complex formation allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SHP2 protein.

-

Proteasomal Degradation: The polyubiquitinated SHP2 protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades SHP2 into small peptides, effectively eliminating it from the cell.[5]

This process is catalytic, as a single molecule of this compound can induce the degradation of multiple SHP2 protein molecules. The degradation of SHP2 leads to the downregulation of downstream signaling pathways, most notably the RAS/MAPK pathway, thereby inhibiting cell proliferation and survival in cancer cells dependent on this pathway.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | DC₅₀ (nM)[1][4] | IC₅₀ (Cell Growth, nM)[5] |

| KYSE520 | Esophageal Squamous Carcinoma | 6.0 | 660 |

| MV-4-11 | Acute Myeloid Leukemia | 2.6 | 0.99 |

| Cell Line | Treatment | % SHP2 Degradation | Reference |

| KYSE520 | 100 nM this compound for 8 hours | >95% | [4] |

| MV-4-11 | 100 nM this compound for 8 hours | >95% | [4] |

| KYSE520 | 300 nM this compound for 12 hours | Near complete | [5] |

| MV-4-11 | 300 nM this compound for 12 hours | Near complete | [5] |

| Treatment | Effect on p-ERK Levels | Cell Line | Reference |

| This compound (dose-dependent) | More potent inhibition of p-ERK compared to SHP099 (allosteric inhibitor) at 48 hours. | KYSE520 | [6] |

| This compound (dose-dependent) | More potent inhibition of p-ERK compared to SHP099 at 48 hours. | MV-4-11 | [6] |

| Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| PC-9 Xenograft Mice | This compound (20 mg/kg and 40 mg/kg, i.p.) | Modest (<20%) | [2][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature reporting the discovery and characterization of this compound.[1]

Western Blot Analysis for SHP2 Degradation

This protocol is used to determine the levels of SHP2 protein in cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture KYSE520 or MV-4-11 cells in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for the desired time points (e.g., 2, 4, 8, 12, 24 hours).[5]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SHP2 (e.g., Bethyl Laboratories, A301-544A) overnight at 4°C.[6] A loading control antibody such as GAPDH or β-actin should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

In-Cell Ubiquitination Assay

This assay is used to confirm that this compound induces the ubiquitination of SHP2.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with plasmids expressing HA-tagged ubiquitin and Flag-tagged SHP2 using a suitable transfection reagent.

-

-

Treatment and Lysis:

-

24 hours post-transfection, treat the cells with this compound and the proteasome inhibitor MG132 for 4-6 hours.

-

Lyse the cells in a denaturing lysis buffer (e.g., 1% SDS in PBS) and boil immediately to disrupt protein-protein interactions.

-

-

Immunoprecipitation:

-

Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.

-

Incubate the lysates with an anti-Flag antibody overnight at 4°C to immunoprecipitate SHP2.

-

Add protein A/G agarose beads and incubate for another 2 hours.

-

Wash the beads extensively with wash buffer.

-

-

Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform western blotting as described above, using an anti-HA antibody to detect ubiquitinated SHP2 and an anti-Flag antibody to detect total immunoprecipitated SHP2.

-

Cycloheximide (CHX) Chase Assay

This assay is used to determine the effect of this compound on the half-life of the SHP2 protein.

-

Cell Culture and Treatment:

-

Culture cells as described for the western blot protocol.

-

Treat cells with cycloheximide (a protein synthesis inhibitor) to block new protein synthesis.

-

Concurrently, treat one set of cells with this compound and another with a vehicle control.

-

-

Time Course Collection:

-

Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12 hours).

-

-

Western Blot Analysis:

-

Lyse the cells and perform western blotting for SHP2 and a loading control as described previously.

-

Quantify the SHP2 band intensity at each time point and normalize it to the loading control.

-

Plot the remaining SHP2 protein levels over time to determine the protein half-life in the presence and absence of this compound.

-

Visualizations

Signaling Pathway of SHP2 and the Impact of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Nexus of Control: A Technical Guide to the Upstream Regulators of SHP2 Targeted by Novel Allosteric Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical intracellular signaling node that governs a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1][2][3] Its dysregulation is implicated in the pathogenesis of various developmental disorders and malignancies.[1][2][4] SHP2 acts as a pivotal transducer downstream of numerous receptor tyrosine kinases (RTKs), cytokine receptors, and integrins, primarily through the activation of the RAS/MAPK signaling cascade.[2][5][6] This central role has rendered SHP2 a compelling therapeutic target in oncology.[5][7] This technical guide provides a comprehensive overview of the upstream regulators of SHP2 and the signaling pathways it modulates, with a focus on the mechanism of action of novel allosteric inhibitors, exemplified here by the hypothetical molecule SHP2-D26.

Introduction to SHP2 and its Regulation

SHP2 is a non-receptor protein tyrosine phosphatase characterized by the presence of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[5][8] In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, leading to autoinhibition.[5][8]

Activation of SHP2 is a multi-step process initiated by its recruitment to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains.[9] This interaction induces a conformational change that relieves the autoinhibition, allowing the PTP domain to access and dephosphorylate its substrates.[8] This activation is often mediated by binding to specific phosphotyrosine motifs within receptor tyrosine kinases (RTKs) or scaffold proteins.[5][9]

Key Upstream Regulators of SHP2

The activity of SHP2 is tightly controlled by a diverse array of upstream proteins that recruit it to specific subcellular locations and signaling complexes. These regulators can be broadly categorized as receptor tyrosine kinases, cytokine receptors, and scaffold adapter proteins.

Receptor Tyrosine Kinases (RTKs)

RTKs are a major class of upstream activators for SHP2. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their cytoplasmic tails, creating docking sites for the SH2 domains of SHP2.[5] This recruitment leads to SHP2 activation and subsequent propagation of downstream signaling. Key RTKs that regulate SHP2 include:

-

Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation and survival, EGFR activation leads to the recruitment and activation of SHP2, which is essential for robust and sustained activation of the RAS/ERK pathway.[5][10] Dysregulation of the EGFR-SHP2 axis is a common feature in various cancers.[5][11]

-

Fibroblast Growth Factor Receptor (FGFR): SHP2 is a crucial mediator of signaling downstream of FGFRs, playing a role in cell differentiation, migration, and angiogenesis.[10][11]

-

Platelet-Derived Growth Factor Receptor (PDGFR): The interaction between PDGFR and SHP2 is vital for cell growth and motility.

-

c-Met (Hepatocyte Growth Factor Receptor): SHP2 is implicated in mediating the oncogenic signals of c-Met, contributing to tumor growth and metastasis.[5][10]

-

HER2 (Human Epidermal Growth Factor Receptor 2): In HER2-positive cancers, SHP2 is a key component of the signaling network that drives tumor progression.[5]

Cytokine Receptors

SHP2 also plays a significant role in signaling pathways initiated by cytokines. For instance, it is involved in the interleukin-3 (IL-3) receptor signaling cascade.[12] Upon cytokine stimulation, SHP2 is recruited to the receptor complex, where it modulates the activity of downstream effectors like the JAK/STAT pathway.[2][6] Interestingly, SHP2 can act as both a positive and negative regulator of JAK/STAT signaling depending on the cellular context.[13]

Scaffold Adapter Proteins

Scaffold proteins act as crucial intermediaries, assembling signaling complexes and bringing SHP2 into proximity with its activators and substrates. Key scaffold proteins that regulate SHP2 include:

-

Gab Family Proteins (e.g., Gab1, Gab2): These are prominent docking proteins that become tyrosine-phosphorylated upon growth factor stimulation and subsequently recruit SHP2.[12][14] The SHP2-Gab1 interaction is essential for the sustained activation of the ERK pathway.[14]

-

Insulin Receptor Substrate (IRS) Proteins: In insulin and insulin-like growth factor (IGF) signaling, IRS proteins are phosphorylated and serve as docking sites for SHP2, which in turn modulates the PI3K/AKT pathway.[8]

SHP2 Signaling Pathways

Activated SHP2 modulates several critical downstream signaling pathways, with the RAS-MAPK pathway being the most well-characterized.

The RAS/MAPK Pathway

SHP2 is a critical positive regulator of the RAS/MAPK pathway.[5][6] Upon activation by upstream signals, SHP2 is thought to dephosphorylate specific negative regulators of RAS, such as Sprouty (SPRY) proteins and RAS GTPase-activating proteins (GAPs), thereby promoting the accumulation of active, GTP-bound RAS.[4] This leads to the activation of the downstream kinase cascade involving RAF, MEK, and ERK, ultimately resulting in the regulation of gene expression related to cell proliferation, differentiation, and survival.

References

- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

- 8. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular interactions of SHP1 and SHP2 in IL-3-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of SHP2-D61G Mutation and a Glimpse into Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node that translates extracellular cues into intracellular responses. Gain-of-function mutations in SHP2 are implicated in developmental disorders, such as Noonan syndrome, and various cancers. This technical guide provides an in-depth exploration of the downstream signaling sequelae of a prevalent Noonan syndrome-associated mutation, D61G. Furthermore, it will touch upon the effects of SHP2 inhibitors, which represent a promising therapeutic strategy. We will delve into the hyperactivation of the RAS/Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT, and JAK/STAT pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of these complex signaling cascades.

Introduction: SHP2, the Cellular Signal Amplifier

SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively, often plays a positive role in signal transduction. It is ubiquitously expressed and is a crucial component of signaling pathways initiated by growth factors, cytokines, and hormones.[1] SHP2 consists of two N-terminal Src homology 2 (SH2) domains, a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1] In its inactive state, the N-SH2 domain blocks the PTP domain, leading to auto-inhibition. Upon binding of the SH2 domains to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or docking proteins like GAB1/2, a conformational change occurs, relieving this inhibition and activating the phosphatase.[1]

The D61G mutation, located in the N-SH2 domain, disrupts the autoinhibitory interaction, leading to a constitutively active phosphatase.[2] This gain-of-function mutation results in the aberrant amplification of downstream signaling pathways, driving cellular proliferation, survival, and differentiation.

The Dominant Cascade: Hyperactivation of the RAS/MAPK Pathway

The most well-documented consequence of the SHP2-D61G mutation is the hyperactivation of the RAS/MAPK signaling cascade.[3] SHP2 is a key upstream activator of RAS.[4] Activated SHP2 dephosphorylates specific residues on docking proteins, creating binding sites for the GRB2-SOS1 complex, which in turn activates RAS by promoting GTP loading.[4] The SHP2-D61G mutant's constitutive activity leads to sustained and elevated activation of this pathway.

Quantitative Impact on RAS/MAPK Signaling

The following table summarizes the quantitative effects of the SHP2-D61G mutation and SHP2 inhibitors on key components of the RAS/MAPK pathway.

| Condition | Downstream Target | Fold Change (vs. Wild-Type/Control) | Cell Type/Model | Reference |

| SHP2-D61G Expression | p-ERK1/2 | ~2 to 5-fold increase | Various cell lines | [4][5] |

| SHP2-D61G Expression | RAS-GTP | Significant increase | PDAC cells | [5] |

| SHP2 Inhibitor (SHP099) | p-ERK1/2 | ~50-80% decrease | GAB2-overexpressing ovarian cancer cells | [6] |

| SHP2 Inhibitor (PF-07284892) | p-ERK | Potent inhibition (low nM IC50) | Various cancer cell lines | [7] |

Signaling Pathway Diagram

Caption: RAS/MAPK pathway activation by SHP2-D61G.

A Supporting Role: Modulation of the PI3K/AKT Pathway

The influence of SHP2 on the PI3K/AKT pathway is more context-dependent, with reports of both activating and inhibitory roles.[1] In many cancer models, SHP2 positively regulates this pathway, contributing to cell survival and proliferation.[8] The SHP2-D61G mutation can lead to increased AKT phosphorylation.

Quantitative Impact on PI3K/AKT Signaling

| Condition | Downstream Target | Fold Change (vs. Wild-Type/Control) | Cell Type/Model | Reference |

| SHP2-D61G Expression | p-AKT | Variable increase | Breast cancer cells | [8] |

| SHP2 Inhibitor (CNBCA) | p-AKT | ~50% decrease (IC50 ~1.0 µM) | BT474 and MDA-MB468 breast cancer cells | [8] |

| SHP2 Inhibitor (SHP099) | p-AKT | Unchanged | GAB2-overexpressing ovarian cancer cells | [6] |

| SHP2 Inhibition | p-AKT | Transient inhibition followed by feedback activation | Colorectal cancer cells | [9] |

Signaling Pathway Diagram

Caption: PI3K/AKT pathway modulation by SHP2-D61G.

Crosstalk and Complexity: The JAK/STAT Pathway Connection

SHP2's role in the JAK/STAT pathway is also multifaceted, with evidence for both positive and negative regulation depending on the cellular context and the specific cytokine receptor.[1][10] In some instances, SHP2 dephosphorylates and inactivates STAT proteins, while in others, it is required for their activation. The SHP2-D61G mutation has been shown to negatively regulate STAT3 activation in some contexts.

Quantitative Impact on JAK/STAT Signaling

| Condition | Downstream Target | Fold Change (vs. Wild-Type/Control) | Cell Type/Model | Reference |

| SHP2 Knockdown | p-STAT3 | ~1.84-fold increase | Esophageal squamous cell carcinoma cells | [10] |

| SHP2 Inhibition | p-STAT3 / p-STAT6 | Significant increase | THP-1 cells co-cultured with A549 cells | [11] |

| SHP2-D61G Expression | p-STAT3 | Decreased | Hematopoietic progenitors | [12] |

Signaling Pathway Diagram

Caption: JAK/STAT pathway regulation by SHP2-D61G.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of SHP2 mutations and inhibitors.

Western Blotting for Phosphorylated Proteins

This protocol is essential for detecting changes in the phosphorylation state of key signaling proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies (phospho-specific and total protein).

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a protein assay.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

-

Protein Transfer: Transfer proteins to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein.

In Vitro Kinase Assay

This assay measures the activity of kinases downstream of SHP2, such as MEK and ERK.

Materials:

-

Immunoprecipitated active kinase (e.g., MEK or ERK).

-

Kinase-specific substrate (e.g., inactive ERK for MEK assay, or a specific peptide for ERK assay).

-

Kinase assay buffer.

-

ATP.

-

Reaction termination buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE gels.

-

Phospho-specific antibody against the substrate.

Procedure:

-

Immunoprecipitation: Isolate the active kinase from cell lysates.

-

Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated kinase, substrate, and kinase assay buffer.

-

Initiate Reaction: Add ATP to start the reaction and incubate at 30°C for a defined period.

-

Terminate Reaction: Stop the reaction by adding termination buffer.

-

Analysis: Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate.

Immunoprecipitation

This technique is used to isolate SHP2 and its interacting proteins.

Materials:

-

Cell lysis buffer.

-

Primary antibody against SHP2 or a protein of interest.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer.

Procedure:

-

Cell Lysis: Prepare cell lysates as described for Western blotting.

-

Pre-clearing (optional): Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunocomplex Formation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Capture: Add beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

-

96-well plates.

-

Cell culture medium.

-

MTT reagent.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired compounds (e.g., SHP2 inhibitors).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying SHP2 signaling.

Conclusion and Future Directions

The SHP2-D61G mutation acts as a potent driver of oncogenic signaling, primarily through the hyperactivation of the RAS/MAPK pathway, with significant crosstalk to the PI3K/AKT and JAK/STAT pathways. This in-depth guide has provided a quantitative and methodological framework for understanding and investigating these downstream effects. The development of allosteric SHP2 inhibitors offers a promising therapeutic avenue for diseases driven by SHP2 gain-of-function mutations. Future research should focus on further dissecting the context-dependent roles of SHP2 in various signaling networks and on the development of more potent and selective SHP2 inhibitors to overcome potential resistance mechanisms. A deeper understanding of the intricate signaling web controlled by SHP2 will be paramount for the successful clinical translation of these targeted therapies.

References

- 1. SHP2 associates with nuclear localization of STAT3: significance in progression and prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SHP2 mediates STAT3/STAT6 signaling pathway in TAM to inhibit proliferation and metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Noonan syndrome-associated D61G variant of the protein tyrosine phosphatase SHP2 prevents synaptic down-scaling - PMC [pmc.ncbi.nlm.nih.gov]

SHP2-D26: A Comprehensive Technical Guide to its Discovery and Development as a Chemical Probe

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-MAPK pathway, which is involved in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 has been implicated in various human diseases, including cancer and developmental disorders like Noonan and LEOPARD syndromes.[2][4] This has made SHP2 an attractive therapeutic target.[5] While traditional small molecule inhibitors have been developed, a newer approach involves targeted protein degradation. This has led to the development of SHP2-D26, a first-in-class, potent, and effective SHP2 degrader based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][5][6][7]

This compound is a heterobifunctional molecule designed to induce the degradation of the SHP2 protein.[5][6][7] It consists of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][8] This technical guide provides an in-depth overview of the discovery, mechanism of action, and cellular activity of this compound.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[8] The molecule forms a ternary complex, bringing together the SHP2 protein and the VHL E3 ligase.[6] This proximity facilitates the transfer of ubiquitin molecules to SHP2, tagging it for degradation by the proteasome.[4] The degradation of SHP2 leads to the inhibition of downstream signaling pathways, such as the RAS-ERK pathway.[5] The action of this compound is dependent on its binding to both SHP2 and VHL, as well as the subsequent neddylation and proteasomal activity.[6]

Caption: Mechanism of this compound induced degradation of SHP2 protein.

Quantitative Data

The potency and efficacy of this compound have been characterized in different cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Efficiency of this compound

| Cell Line | Cancer Type | DC₅₀ (nM) |

| KYSE520 | Esophageal Cancer | 6.0[5][6] |

| MV-4-11 | Acute Myeloid Leukemia | 2.6[5][6] |

DC₅₀: The concentration required to induce 50% degradation of the target protein.

Table 2: Cellular Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ |

| KYSE520 | Esophageal Cancer | 0.66 µM[6][7] |

| MV-4-11 | Acute Myeloid Leukemia | 0.99 nM[6][7] |

IC₅₀: The concentration required to inhibit 50% of cell growth.

Table 3: Time-Course of SHP2 Degradation with this compound (100 nM)

| Cell Line | Time to Initiate Degradation | Time to Complete Depletion |

| KYSE520 | < 4 hours[6][7] | 8 hours[6][7] |

| MV-4-11 | < 4 hours[6][7] | 8 hours[6][7] |

Notably, this compound is over 30 times more potent at inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth compared to the SHP2 inhibitor SHP099 in both KYSE520 and MV-4-11 cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments used in the characterization of this compound.

Cell Lines and Culture

-

KYSE520 (esophageal cancer) and MV-4-11 (acute myeloid leukemia) cells were used.

-

Cells were cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for SHP2 Degradation

-

Cell Treatment: Cells were seeded in plates and allowed to adhere overnight. They were then treated with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a specified duration (e.g., 12 hours).[6][7] For time-course experiments, cells were treated with a fixed concentration (e.g., 100 nM) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[6][7]

-

Cell Lysis: After treatment, cells were washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against SHP2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a corresponding secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

-

Cell Seeding: Cells (e.g., 5 x 10³ cells/well) were seeded in 96-well plates.[4]

-

Compound Addition: After 24 hours, cells were treated with a range of concentrations of this compound. For KYSE520 cells, concentrations ranged from 0-100 µM, and for MV-4-11 cells, 0-10 nM.[6][7]

-

Incubation: The cells were incubated for an extended period, for instance, 4 days.[6][7]

-

Viability Assessment: Cell viability was assessed using a method such as the Cell Counting Kit-8 (CCK-8) assay.[4] 10 µL of the CCK-8 solution was added to each well, and the plate was incubated for a specified time.[4]

-

Data Analysis: The absorbance was measured using a microplate reader, and the IC₅₀ values were calculated.

Signaling Pathway and Experimental Workflow

SHP2 is a critical positive regulator of the RAS/ERK signaling pathway, which is frequently hyperactivated in various cancers.[4] The degradation of SHP2 by this compound is expected to suppress this pathway.

Caption: Role of SHP2 in the RAS/ERK pathway and its inhibition by this compound.

The discovery and development of this compound followed a structured workflow, from conceptual design to cellular characterization.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the development of chemical probes for studying SHP2.[5] As a potent and effective PROTAC degrader, it demonstrates that induced degradation of SHP2 is a highly effective strategy for inhibiting its function.[5][9] this compound serves as a valuable tool for dissecting the complex biology of SHP2 and provides a strong foundation for the development of a new class of therapeutics for cancer and other diseases where SHP2 is implicated.[5] Further optimization of SHP2 degraders holds the promise of translating this approach into clinical applications.[5]

References

- 1. Medicinal chemistry strategies for the development of protein tyrosine phosphatase SHP2 inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Chemical Synthesis of SHP2-D26: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Src homology 2 domain-containing phosphatase 2 (SHP2). As a key signaling node in multiple oncogenic pathways, SHP2 is a high-value target in cancer therapy. This compound comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to a molecule that binds to SHP2. This technical guide provides a detailed overview of the chemical synthesis pathway for this compound, including experimental protocols for key intermediates and the final compound, alongside quantitative data and visualizations of the relevant biological and chemical processes.

Introduction to SHP2 and the PROTAC Approach

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in human cancers. The development of small-molecule inhibitors targeting SHP2 has been an active area of research.

The PROTAC technology offers an alternative therapeutic strategy to traditional enzyme inhibition. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a first-in-class SHP2 degrader that demonstrates high potency in inducing SHP2 degradation in cancer cells.

SHP2 Signaling Pathways

SHP2 is a critical regulator of multiple signaling cascades that are vital for cell growth, proliferation, and survival. A simplified representation of its involvement in key oncogenic pathways is depicted below.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: the SHP2 ligand, the VHL E3 ligase ligand, and a linker, followed by their sequential coupling. The overall synthetic strategy is outlined below.

Synthetic Workflow

Experimental Protocols

The following protocols are based on the procedures outlined in the supporting information of the primary literature describing the synthesis of this compound.

Synthesis of SHP2 Ligand Intermediate (Compound 5)

A detailed, step-by-step protocol for the synthesis of the SHP2 ligand intermediate, a key component of this compound, is provided. This synthesis involves a multi-step sequence starting from commercially available materials. The final step involves the removal of a protecting group to reveal a primary amine, which is then used for coupling to the linker-VHL ligand moiety.

-

Step 1: Boc Protection of 4-amino-4-methylpiperidine

-

To a solution of 4-amino-4-methylpiperidine in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) are added.

-

The reaction is stirred at room temperature for 12 hours.

-

The product, tert-butyl (4-methylpiperidin-4-yl)carbamate, is isolated after aqueous workup and purification by column chromatography.

-

-

Step 2: Nucleophilic Aromatic Substitution

-

The Boc-protected amine is reacted with a suitable pyrazine derivative under basic conditions in a solvent such as dimethylformamide (DMF).

-

The reaction is heated to facilitate the substitution.

-

The product is isolated and purified.

-

-

Step 3: Thiol Addition

-

The resulting intermediate is reacted with a substituted aminothiophenol derivative in the presence of a suitable base.

-

The reaction proceeds at room temperature to yield the thioether-linked product.

-

-

Step 4: Boc Deprotection

-

The Boc protecting group is removed using trifluoroacetic acid (TFA) in DCM.

-

The reaction is typically complete within 1-2 hours at room temperature.

-

The final SHP2 ligand intermediate (Compound 5) is obtained after removal of the solvent and TFA under reduced pressure.

-

Synthesis of VHL-Linker Intermediate

The VHL-linker intermediate is synthesized by coupling a protected VHL ligand with a bifunctional linker.

-

Step 1: Synthesis of the VHL Ligand

-

The VHL ligand is synthesized according to established literature procedures, often involving a multi-step sequence starting from hydroxyproline.

-

-

Step 2: Linker Attachment

-

A bifunctional linker with a terminal carboxylic acid and a protected amine is coupled to the hydroxyl group of the VHL ligand using a suitable coupling agent such as HATU or HOBt/EDCI.

-

The reaction is carried out in an inert solvent like DMF with a base such as diisopropylethylamine (DIPEA).

-

The protecting group on the linker's amine is then removed to allow for the final coupling step.

-

Final Assembly of this compound

The final step involves the amide coupling of the SHP2 ligand intermediate with the VHL-linker intermediate.

-

To a solution of the VHL-linker intermediate with a terminal carboxylic acid in DMF, the SHP2 ligand intermediate (Compound 5), HATU, and DIPEA are added.

-

The reaction mixture is stirred at room temperature for several hours until completion, as monitored by LC-MS.

-

The final product, this compound, is purified by preparative reverse-phase HPLC.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of SHP2 Ligand Intermediate (Compound 5)

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Boc Protection | Boc₂O, TEA, DCM, rt, 12h | >95 | >98 |

| 2 | Nucleophilic Substitution | Pyrazine derivative, K₂CO₃, DMF, 80°C, 16h | 70-80 | >95 |

| 3 | Thiol Addition | Aminothiophenol, NaH, THF, rt, 4h | 60-70 | >95 |

| 4 | Boc Deprotection | TFA, DCM, rt, 1h | >90 | >98 |

Table 2: Final Coupling and Purification of this compound

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |

| 5 | Amide Coupling | Compound 5, VHL-linker, HATU, DIPEA, DMF, rt, 4h | 40-50 | >99 (by HPLC) |

Table 3: Characterization of this compound

| Analysis | Result |

| ¹H NMR | Conforms to the expected structure |

| ¹³C NMR | Conforms to the expected structure |

| HRMS (ESI) | Calculated and found mass correspond to the molecular formula |

Mechanism of Action of this compound

This compound functions by inducing the formation of a ternary complex between SHP2 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of SHP2, marking it for degradation by the 26S proteasome.

Conclusion

This technical guide has provided a comprehensive overview of the chemical synthesis of this compound, a potent PROTAC degrader of the oncoprotein SHP2. The synthesis involves a convergent approach, with the preparation of key intermediates followed by their final coupling. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are interested in the development of targeted protein degraders. The successful synthesis and potent activity of this compound highlight the promise of the PROTAC technology for targeting challenging disease-related proteins like SHP2.

SHP2-D26: A Technical Guide to its Anti-Cancer Activity via Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers. SHP2 is a key activator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, survival, and differentiation. Consequently, SHP2 has emerged as a compelling therapeutic target in oncology. SHP2-D26 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the SHP2 protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, its profound effects on cancer cell proliferation and survival, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to SHP2 and its Role in Cancer

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed protein that is integral to the regulation of several critical cellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] In its inactive state, the N-SH2 domain of SHP2 blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates.

In the context of cancer, SHP2 primarily functions as a positive regulator of the RAS/MAPK pathway.[3] By dephosphorylating specific regulatory sites on signaling adaptors and scaffolds, SHP2 sustains the activation of RAS, leading to the downstream phosphorylation and activation of MEK and ERK.[3] This sustained signaling promotes uncontrolled cell proliferation and survival, hallmarks of cancer.[4]

This compound: A PROTAC Degrader of SHP2

This compound is a first-in-class, potent, and effective PROTAC degrader of SHP2.[5][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. This compound consists of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the polyubiquitination of SHP2 by the E3 ligase, marking it for degradation by the proteasome.[7] This degradation-based approach offers a distinct advantage over traditional small molecule inhibitors, as it can eliminate both the enzymatic and scaffolding functions of the target protein and can lead to a more sustained pharmacological effect.

Quantitative Effects of this compound on Cancer Cells

This compound has demonstrated potent and specific activity in various cancer cell lines. Its efficacy is quantified by its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell growth.

| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |

| KYSE520 | Esophageal Cancer | 6.0 | 660 | [5][7] |

| MV4;11 | Acute Myeloid Leukemia | 2.6 | 0.99 | [5][7] |

Table 1: Potency of this compound in Cancer Cell Lines.

Impact of this compound on Cancer Cell Signaling and Survival

The degradation of SHP2 by this compound leads to the significant inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival.

Inhibition of the RAS/MAPK Signaling Pathway

A primary consequence of SHP2 degradation is the suppression of the RAS/MAPK pathway. This compound has been shown to be significantly more potent at inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of this pathway, than the SHP2 inhibitor SHP099.[5][6] This inhibition of p-ERK leads to a halt in the cell cycle and a reduction in cell proliferation.

Induction of Apoptosis

In addition to inhibiting proliferation, this compound actively promotes cancer cell death through the induction of apoptosis. In non-small cell lung cancer (NSCLC) cell lines, treatment with this compound leads to an increase in the levels of the pro-apoptotic protein Bim and a decrease in the levels of the anti-apoptotic protein Mcl-1.[9][10] This shift in the balance of pro- and anti-apoptotic proteins triggers the apoptotic cascade, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis for Protein Degradation and Signaling Pathway Modulation

Objective: To determine the extent of SHP2 degradation and the effect on downstream signaling proteins (e.g., p-ERK) and apoptosis-related proteins (e.g., Bim, Mcl-1) following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., KYSE520, MV4;11)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SHP2, anti-p-ERK, anti-ERK, anti-Bim, anti-Mcl-1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay (WST-8)

Objective: To determine the effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

WST-8 reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed a known number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Analysis: Gate the cell populations to distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on SHP2 signaling. Its ability to induce the rapid and sustained degradation of the SHP2 protein leads to potent inhibition of the pro-proliferative RAS/MAPK pathway and the induction of apoptosis in cancer cells. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development. The detailed experimental protocols provided herein will facilitate the continued investigation and characterization of this and other targeted protein degraders.

References

- 1. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 2. Collection - Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. Gab1 and SHP-2 promote Ras/MAPK regulation of epidermal growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Investigating the Role of SHP2 in Developmental Disorders: A Technical Guide Featuring the SHP2-D26 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in multiple cellular processes essential for embryonic development. Dysregulation of SHP2 activity due to mutations is a primary driver of a group of developmental disorders known as RASopathies, most notably Noonan syndrome (NS) and LEOPARD syndrome (LS). This technical guide provides an in-depth overview of the role of SHP2 in these disorders, with a special focus on the utility of the novel proteolysis-targeting chimera (PROTAC), SHP2-D26, as a research tool for investigating SHP2's function and therapeutic potential. This document details the molecular mechanisms of SHP2, the impact of disease-causing mutations, and comprehensive experimental protocols for utilizing this compound to probe SHP2-dependent signaling pathways.

Introduction to SHP2 and its Role in Development

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, which governs cell proliferation, differentiation, and survival[1][2]. The protein consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites[1][3]. In its inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an autoinhibited conformation[1]. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity[1].

Germline mutations in PTPN11 are the leading cause of Noonan syndrome, a multisystemic disorder characterized by distinctive facial features, congenital heart defects, and short stature[4][5]. These mutations are typically gain-of-function, leading to a constitutively active SHP2 protein and subsequent hyperactivation of the RAS/MAPK pathway[4]. Conversely, mutations causing LEOPARD syndrome, while phenotypically overlapping with Noonan syndrome, often result in a catalytically impaired SHP2 protein that paradoxically also leads to a gain-of-function effect on signaling[6][7].

This compound: A PROTAC Degrader for Studying SHP2 Function

This compound is a first-in-class, potent, and effective PROTAC degrader of the SHP2 protein[8]. Unlike traditional inhibitors that block the catalytic activity of a protein, PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate the target protein entirely. This compound consists of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[8]. This ternary complex formation leads to the ubiquitination of SHP2 and its subsequent degradation by the proteasome[8].

The ability of this compound to induce rapid and efficient degradation of SHP2 makes it a powerful tool for studying the consequences of SHP2 loss-of-function in various experimental models, thereby providing a valuable approach to dissecting the role of SHP2 in both normal development and in the context of developmental disorders.

Quantitative Data on this compound and Disease-Causing Mutations

The following tables summarize key quantitative data related to the efficacy of this compound in cancer cell lines and the biochemical consequences of representative Noonan syndrome-causing mutations. While data for this compound in developmental disorder models is not yet widely available, the provided information offers a baseline for its potential application.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [8]

| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) |

| KYSE520 | Esophageal Cancer | 6.0 | 660 |

| MV-4-11 | Acute Myeloid Leukemia | 2.6 | 0.99 |

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% maximal inhibition of cell growth.

Table 2: Biochemical Properties of Select Noonan Syndrome-Associated SHP2 Mutants

| Mutation | Location | Effect on PTP Activity | Impact on Protein Interaction | Reference |

| D61G | N-SH2 Domain | Increased basal activity | Disrupts autoinhibitory interaction | [9] |

| E76K | N-SH2 Domain | Markedly increased basal activity | Disrupts autoinhibitory interaction | [9] |

| T468M | PTP Domain | Catalytically impaired | Enhanced interaction with scaffolding proteins | [7] |

| Y279C | PTP Domain | Catalytically impaired | Enhanced interaction with scaffolding proteins | [7][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of SHP2 using this compound.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., human iPSCs differentiated into relevant cell types, or immortalized cell lines) at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) to allow for SHP2 degradation.

Western Blotting for SHP2 Degradation

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SHP2 overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Analysis of Downstream Signaling (p-ERK)

-

Cell Treatment and Lysis: Treat and lyse the cells as described above.

-

Immunoblotting: Perform Western blotting as described, using primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Quantification: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK will indicate the level of MAPK pathway activation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analysis: Analyze the amount of soluble SHP2 at each temperature by Western blotting or other quantitative methods. A shift in the melting temperature of SHP2 in the presence of this compound indicates direct target engagement[8][11].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key SHP2 signaling pathways and experimental workflows.

SHP2 Signaling in the RAS/MAPK Pathway

Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway.

Mechanism of Action of this compound

Caption: The mechanism of SHP2 protein degradation induced by the PROTAC this compound.

Experimental Workflow for Investigating this compound Effects

Caption: A generalized workflow for studying the effects of this compound in cellular models of developmental disorders.

Conclusion

The study of SHP2's role in developmental disorders is crucial for understanding their pathogenesis and developing novel therapeutic strategies. The advent of chemical tools like the this compound PROTAC degrader offers a powerful new approach to dissect the intricate signaling networks governed by SHP2. By enabling the specific and efficient removal of the SHP2 protein, this compound allows for a direct assessment of the consequences of SHP2 loss-of-function, providing a valuable complementary approach to studies of gain-of-function mutations. This technical guide provides a foundational framework for researchers to employ this compound in their investigations, with the ultimate goal of translating a deeper understanding of SHP2 biology into therapeutic benefits for individuals with Noonan syndrome, LEOPARD syndrome, and other related developmental disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. event.fourwaves.com [event.fourwaves.com]

- 3. SHP2 Phosphatase [biology.kenyon.edu]

- 4. PTPN11 Mutations in Noonan Syndrome: Molecular Spectrum, Genotype-Phenotype Correlation, and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noonan syndrome-causing genes: Molecular update and an assessment of the mutation rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LEOPARD Syndrome with PTPN11 Gene Mutation in Three Family Members Presenting with Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTPN11 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PTPN11 mutations in LEOPARD syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SHP2 Degradation Analysis Using SHP2-D26

For Researchers, Scientists, and Drug Development Professionals

Introduction